molecular formula C14H5F4N5O4S B166480 Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate CAS No. 131238-06-7

Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate

Cat. No. B166480
M. Wt: 415.28 g/mol
InChI Key: OEIRWCMNZGTFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate (SATB) is a chemical compound used in scientific research for labeling and detecting proteins. It is a fluorescent probe that allows for the visualization and identification of proteins in cells and tissues. SATB is synthesized through a complex process that involves several steps and requires specialized equipment.

Scientific Research Applications

Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is used in scientific research as a fluorescent probe for labeling and detecting proteins. It is commonly used in immunofluorescence assays, western blotting, and flow cytometry. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate can be conjugated to antibodies, peptides, and other biomolecules to enable the detection of specific proteins in cells and tissues. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate has been used to study a wide range of biological processes, including protein-protein interactions, protein localization, and protein expression.

Mechanism Of Action

Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate works by binding to the primary amine groups on proteins through the succinimidyl ester. The thiazole ring and the azide group provide the fluorescent properties of the compound. When Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is conjugated to a protein, it allows for the visualization and identification of the protein in cells and tissues. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is excited by light at a wavelength of 405 nm and emits light at a wavelength of 520 nm, which can be detected using a fluorescence microscope or flow cytometer.

Biochemical And Physiological Effects

Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate has no known biochemical or physiological effects on cells or tissues. It is a non-toxic compound that does not interfere with cellular processes. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is used as a tool for scientific research and does not have any therapeutic applications.

Advantages And Limitations For Lab Experiments

Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate has several advantages for lab experiments. It is a highly specific probe that can be conjugated to a wide range of biomolecules, including antibodies and peptides. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is also a highly sensitive probe that can detect low levels of protein expression. Additionally, Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also limitations to the use of Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate in lab experiments. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate requires specialized equipment and expertise in organic chemistry for its synthesis. It is also a relatively expensive probe compared to other labeling methods. Finally, Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate has limited photostability, which can affect the accuracy and reproducibility of experimental results.

Future Directions

For the use of Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate include improving its photostability and applying it in live-cell imaging studies.

Synthesis Methods

The synthesis of Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate involves several steps, including the formation of the azide group, the thiazole ring, and the succinimidyl ester. The process requires specialized equipment and expertise in organic chemistry. The final product is a yellow powder that is soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

properties

CAS RN

131238-06-7

Product Name

Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate

Molecular Formula

C14H5F4N5O4S

Molecular Weight

415.28 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(4-azido-2,3,5,6-tetrafluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H5F4N5O4S/c15-8-7(9(16)11(18)12(10(8)17)21-22-19)13-20-4(3-28-13)14(26)27-23-5(24)1-2-6(23)25/h3H,1-2H2

InChI Key

OEIRWCMNZGTFEM-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F

Other CAS RN

131238-06-7

synonyms

SATFPT
succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate

Origin of Product

United States

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